[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate
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Overview
Description
[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate: is a triglyceride, a type of lipid molecule composed of glycerol and three fatty acids. Triglycerides are the main constituents of body fat in humans and other animals, as well as vegetable fat. They play a crucial role in metabolism as energy sources and transporters of dietary fat .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate typically involves esterification reactions where glycerol reacts with fatty acids. The process can be catalyzed by acids or enzymes such as lipases. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of triglycerides, including this compound, often involves the use of natural oils and fats. These are hydrolyzed to release fatty acids, which are then re-esterified with glycerol. This process can be optimized for large-scale production using continuous reactors and specific catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: [(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Hydrolysis: In the presence of water and enzymes like lipases, triglycerides can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of fatty acid groups between triglycerides and alcohols, often used in biodiesel production.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone, often in the presence of catalysts like transition metals.
Hydrolysis: Water and lipase enzymes, typically under mild conditions.
Transesterification: Alcohols (e.g., methanol) and catalysts such as sodium methoxide.
Major Products:
Oxidation: Peroxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Transesterification: Fatty acid methyl esters (biodiesel) and glycerol.
Scientific Research Applications
Chemistry: [(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate is used as a model compound in studies of lipid oxidation and hydrolysis. It helps in understanding the stability and reactivity of triglycerides under various conditions .
Biology: In biological research, this compound is used to study lipid metabolism and its role in diseases such as obesity, diabetes, and cardiovascular disorders. It serves as a substrate in enzymatic assays to measure lipase activity .
Medicine: this compound is investigated for its potential role in drug delivery systems. Its ability to form emulsions makes it useful in formulating lipid-based drug carriers .
Industry: In the industrial sector, this triglyceride is used in the production of biodiesel through transesterification. It is also a component in the formulation of cosmetics and food products .
Mechanism of Action
The mechanism by which [(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate exerts its effects involves its hydrolysis by lipase enzymes to release free fatty acids and glycerol. These products are then utilized in various metabolic pathways. The free fatty acids can undergo β-oxidation to produce energy, while glycerol can enter glycolysis or gluconeogenesis .
Comparison with Similar Compounds
TG(160/182(9Z,12Z)/182(9Z,12Z))[iso3]: This compound has two linoleic acid (18:2) chains, making it more unsaturated compared to [(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate.
TG(160/181(9Z)/182(9Z,12Z))[iso6]: This triglyceride contains one oleic acid (18:1) chain, providing different physical and chemical properties.
Uniqueness: this compound is unique due to its specific combination of saturated (16:0, 18:0) and unsaturated (18:2) fatty acids. This combination influences its melting point, stability, and reactivity, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C55H102O6 |
---|---|
Molecular Weight |
859.4 g/mol |
IUPAC Name |
[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25,27,52H,4-15,17-18,20-24,26,28-51H2,1-3H3/b19-16-,27-25-/t52-/m1/s1 |
InChI Key |
MDCUASFVKLEFPW-AXYZMXSISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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